molecular formula C11H15NO2 B060992 (S)-4,5-Dimethoxy-indan-1-ylamine CAS No. 168902-82-7

(S)-4,5-Dimethoxy-indan-1-ylamine

Cat. No.: B060992
CAS No.: 168902-82-7
M. Wt: 193.24 g/mol
InChI Key: ICXCASJKIQAMSF-VIFPVBQESA-N
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Description

(S)-4,5-Dimethoxy-indan-1-ylamine is a chiral compound belonging to the class of indanamines It is characterized by the presence of two methoxy groups attached to the indane ring and an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,5-Dimethoxy-indan-1-ylamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4,5-dimethoxy-2-nitrobenzaldehyde.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The resulting amine undergoes cyclization to form the indane ring structure.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted indanamines with various functional groups.

Scientific Research Applications

(S)-4,5-Dimethoxy-indan-1-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4,5-Dimethoxy-indan-1-ylamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with monoamine oxidase enzymes, leading to the inhibition of neurotransmitter degradation.

    Pathways Involved: It may modulate neurotransmitter pathways, influencing the levels of serotonin, dopamine, and norepinephrine in the brain.

Comparison with Similar Compounds

    ®-4,5-Dimethoxy-indan-1-ylamine: The enantiomer of the compound with potentially different biological activities.

    4,5-Dimethoxy-2-phenethylamine: A structurally similar compound with different pharmacological properties.

    4,5-Dimethoxy-2-aminotetralin: Another related compound with a different ring structure.

Uniqueness: (S)-4,5-Dimethoxy-indan-1-ylamine is unique due to its specific chiral configuration and the presence of methoxy groups, which influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(1S)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6,9H,3,5,12H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXCASJKIQAMSF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(CC2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@H](CC2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240965
Record name (1S)-2,3-Dihydro-4,5-dimethoxy-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168902-82-7
Record name (1S)-2,3-Dihydro-4,5-dimethoxy-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168902-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2,3-Dihydro-4,5-dimethoxy-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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